

Physicochemical characteristics of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

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Compound of Interest

Compound Name: 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

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An In-Depth Technical Guide to the Physicochemical Characteristics of **6-Bromo-3,4-dihydroquinazolin-2(1H)-one**

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of **6-bromo-3,4-dihydroquinazolin-2(1H)-one**. While this specific molecule is a discrete chemical entity, its detailed experimental data is not extensively documented in publicly accessible literature. Therefore, this guide pivots to a more instructive role, detailing the standard, industry-accepted methodologies for determining these critical parameters. By focusing on the causality behind experimental choices and presenting self-validating protocols, this document serves as a robust resource for researchers, scientists, and drug development professionals engaged in the characterization of this and related novel chemical entities. We will explore the determination of melting point, solubility, pKa, and lipophilicity (logP), alongside spectroscopic characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).


Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Derivatives of this heterocyclic system

are known to exhibit diverse pharmacological activities, including but not limited to anticancer, antiviral, and antiproliferative effects. The introduction of a bromine atom at the 6-position of the 3,4-dihydroquinazolin-2(1H)-one structure can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. A thorough understanding of the physicochemical properties of **6-bromo-3,4-dihydroquinazolin-2(1H)-one** is, therefore, a prerequisite for its rational development in any research and development pipeline.

Molecular and Structural Data

A foundational step in the characterization of any compound is the confirmation of its basic molecular and structural properties.

Property	Value
Compound Name	6-Bromo-3,4-dihydroquinazolin-2(1H)-one
Molecular Formula	C ₈ H ₇ BrN ₂ O
Molecular Weight	227.06 g/mol
Chemical Structure	 alt text

Note: The molecular weight of the N-methylated analog, 6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one, is 241.08 g/mol [1].

Core Physicochemical Properties: Measurement and Rationale

The following sections detail the experimental protocols for determining the key physicochemical properties of a solid organic compound like **6-bromo-3,4-dihydroquinazolin-2(1H)-one**.

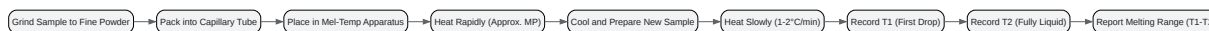
Melting Point

Importance: The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of

a pure crystalline solid, while impurities tend to depress and broaden the melting range[2].

Experimental Protocol: Capillary Method using a Mel-Temp Apparatus

- Sample Preparation:
 - Ensure the sample is completely dry and finely powdered. This can be achieved by grinding a small amount of the crystalline solid in a mortar and pestle.
 - Take a capillary tube and seal one end by briefly holding it in the flame of a Bunsen burner[3].
 - Pack the powdered sample into the capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface[3][4].
- Apparatus Setup:
 - Insert the packed capillary tube into one of the sample slots of the Mel-Temp apparatus.
 - Place a calibrated thermometer in the designated holder.
- Measurement:
 - Turn on the apparatus and set an initial rapid heating rate to approximate the melting point.
 - Once the approximate range is known, allow the apparatus to cool and repeat the measurement with a fresh sample.
 - When approaching the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium[2].
 - Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid phase has liquefied (T2). The melting range is reported as T1-T2[4].



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Caption: Workflow for Melting Point Determination.

Solubility

Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development, leading to unreliable in vitro assay results and poor in vivo performance[5][6]. Kinetic solubility is often measured in early discovery for high-throughput screening, while thermodynamic solubility provides a more accurate measure for lead optimization[7].

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

This method is suitable for high-throughput screening to quickly assess the solubility of a compound from a DMSO stock solution.

- Stock Solution Preparation:
 - Prepare a 10 mM stock solution of **6-bromo-3,4-dihydroquinazolin-2(1H)-one** in 100% DMSO[8].
- Assay Plate Preparation:
 - In a 96-well microtiter plate, dispense a small volume (e.g., 5 µL) of the DMSO stock solution into each well[8].
 - Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., 2%)[5][8].
- Incubation and Measurement:
 - Mix the contents of the plate thoroughly.

- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking[8].
- Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of undissolved precipitate[6][8].
- Data Analysis:
 - The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls.



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Caption: Kinetic Solubility Assay Workflow.

Acid Dissociation Constant (pKa)

Importance: The pKa value dictates the extent of ionization of a compound at a given pH. This is crucial as the ionization state affects a molecule's solubility, permeability across biological membranes, and binding to its target protein.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values[9][10].

- System Calibration:
 - Calibrate the pH meter using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10)[11].
- Sample Preparation:
 - Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM)[11].

- Maintain a constant ionic strength in the solution using an inert salt like 0.15 M KCl[11].
- If necessary, adjust the initial pH of the solution to the acidic or basic end of the titration range with a small amount of strong acid (e.g., HCl) or strong base (e.g., NaOH).
- Titration:
 - Immerse the calibrated pH electrode into the sample solution, which is continuously stirred.
 - Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH if titrating an acid) and record the pH after each addition, allowing the reading to stabilize[11].
- Data Analysis:
 - Plot the recorded pH values against the volume of titrant added to generate a titration curve.
 - The pKa corresponds to the pH at the half-equivalence point. More accurately, it can be determined from the inflection point of the first derivative of the titration curve[12].



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Caption: Potentiometric Titration Workflow for pKa.

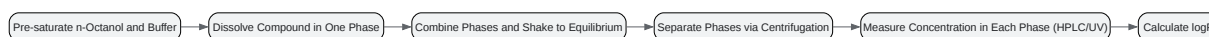
Lipophilicity (logP)

Importance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (P), typically expressed as its logarithm (logP), measures the ratio of the concentration of a compound in a nonpolar solvent (usually n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination[13][14].

- Phase Preparation:
 - Pre-saturate n-octanol with an aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate[15]. This ensures that the two phases are in equilibrium before the experiment begins.
- Partitioning:
 - Dissolve a known amount of the compound in one of the pre-saturated phases.
 - Combine the two phases in a vessel at a known volume ratio.
 - Shake the vessel vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.
- Phase Separation and Analysis:
 - Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
 - Carefully withdraw an aliquot from each phase.
 - Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculation:
 - Calculate logP using the following formula: $\log P = \log_{10} \left(\frac{[\text{Concentration in n-octanol}]}{[\text{Concentration in aqueous phase}] } \right)$



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Caption: Shake-Flask Method for logP Determination.

Spectroscopic Characterization Protocols

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Importance: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure determination. ^1H NMR gives information on the number, environment, and connectivity of protons, while ^{13}C NMR provides information on the carbon skeleton.

Protocol for ^1H and ^{13}C NMR Acquisition

- Sample Preparation:
 - Dissolve approximately 10-20 mg of the sample for ^1H NMR (or 50-100 mg for ^{13}C NMR) in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in which the compound is fully soluble[16][17].
 - Filter the solution to remove any particulate matter and transfer it to a clean NMR tube[16].
- Spectrometer Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution[18].
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse program. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 16-64 scans are sufficient.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.

- Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like TMS (0.00 ppm).
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30)[17].
 - A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C[17]. A relaxation delay of 2 seconds is typically used[17].
 - Process and reference the spectrum similarly to the ¹H spectrum (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Importance: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR is a modern, convenient method for obtaining IR spectra of solid samples with minimal preparation[19][20].

- Background Measurement:
 - Ensure the ATR crystal (typically diamond) is clean.
 - Take a background spectrum of the empty crystal. The instrument will automatically subtract this from the sample spectrum[21].
- Sample Measurement:
 - Place a small amount of the powdered solid sample onto the center of the ATR crystal[21].
 - Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface[19][22].

- Spectrum Acquisition:
 - Acquire the IR spectrum. The typical range is 4000-400 cm^{-1} .
 - After measurement, clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth[21].

Mass Spectrometry (MS)

Importance: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns[23][24].

Protocol for Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar, medium-sized organic molecules.

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable volatile solvent such as methanol or acetonitrile.
- Infusion and Ionization:
 - The sample solution is introduced into the ESI source via direct infusion or through an HPLC system.
 - A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.
- Mass Analysis and Detection:
 - The generated ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
 - The detector records the abundance of ions at each m/z value.

- Data Interpretation:
 - The resulting mass spectrum will show a peak corresponding to the molecular ion (e.g., $[M+H]^+$ for positive ion mode or $[M-H]^-$ for negative ion mode). The m/z of this peak provides the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern ($[M]^+$ and $[M+2]^+$ peaks of nearly equal intensity).

Conclusion

The comprehensive characterization of **6-bromo-3,4-dihydroquinazolin-2(1H)-one** relies on a systematic application of well-established analytical methodologies. While specific experimental values for this compound are not readily available, this guide equips researchers with the necessary protocols and theoretical understanding to determine its key physicochemical and spectroscopic properties. Adherence to these standard procedures is paramount for generating high-quality, reproducible data, which is the cornerstone of successful research and development in the fields of chemistry and drug discovery.

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